molecular formula C17H16F3N5 B5373073 N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

货号 B5373073
分子量: 347.34 g/mol
InChI 键: WFXHTUDUOMWHHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, commonly referred to as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in the development and activation of B cells, a type of immune cell.

作用机制

TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of BTK, a key signaling molecule in the B cell receptor (BCR) pathway. BTK plays a critical role in the activation and survival of B cells, and its dysregulation has been implicated in the pathogenesis of various B cell-related diseases. By inhibiting BTK, TAK-659 blocks the downstream signaling events that lead to B cell activation and proliferation, thereby suppressing the immune response and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent and selective inhibition of BTK activity, leading to a decrease in B cell activation and proliferation, as well as a reduction in the production of inflammatory cytokines. TAK-659 has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo, through a mechanism that involves the inhibition of the NF-κB pathway.

实验室实验的优点和局限性

The main advantage of TAK-659 as a research tool is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B cell-related pathways. However, TAK-659 has some limitations as a research tool, including its cost and availability, as well as the potential for off-target effects and toxicity at higher doses.

未来方向

Future research on TAK-659 will likely focus on its clinical development as a therapeutic agent for cancer and autoimmune diseases. In particular, ongoing clinical trials are investigating the safety and efficacy of TAK-659 in patients with CLL, MCL, RA, and SLE. Other future directions for research on TAK-659 may include the identification of biomarkers of response to treatment, the development of combination therapies with other targeted agents, and the exploration of its potential in other B cell-related diseases.

合成方法

The synthesis of TAK-659 involves a multi-step process that starts with the preparation of the imidazole derivative, followed by the introduction of the pyrimidine moiety and the trifluoropropyl group. The final compound is obtained through a series of purification steps, including chromatography and crystallization.

科学研究应用

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating potent anti-tumor and immunomodulatory effects. In particular, TAK-659 has shown efficacy in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

属性

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5/c18-17(19,20)7-5-14-6-8-22-16(24-14)23-11-13-3-1-2-4-15(13)25-10-9-21-12-25/h1-4,6,8-10,12H,5,7,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXHTUDUOMWHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CC(=N2)CCC(F)(F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。